Physical and chemical properties of CAS 2060035-64-3
Physical and chemical properties of CAS 2060035-64-3
An In-Depth Technical Guide to the Physicochemical Characterization of Novel Aromatic Compounds: A Case Study on Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (CAS 220035-64-3)
Disclaimer: The compound of interest, initially referenced by CAS 2060035-64-3, appears to be a typographical error. This guide will focus on the characterization of a structurally related compound, Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (CAS 220035-64-3) , for which structural information is available.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the essential physical and chemical properties of this compound and the methodologies to determine them. As this is a novel compound, this guide will focus on the experimental workflows for characterization rather than presenting pre-existing data.
Introduction
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a combination of electron-withdrawing groups (chloro, cyano, and fluoro) and a methyl ester, suggests a unique electronic and steric profile that warrants a thorough investigation of its physicochemical properties. Understanding these properties is paramount for predicting its behavior in various systems, including its solubility, stability, and potential biological activity.
This guide provides a detailed overview of the key physical and chemical parameters of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate and the experimental protocols to determine them.
Table 1: Compound Identification
| Property | Value | Source |
| CAS Number | 220035-64-3 | [1][2][3] |
| IUPAC Name | Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | [1][3] |
| Molecular Formula | C9H4Cl2FNO2 | [1] |
| Molecular Weight | 248.04 g/mol | [1] |
| SMILES Code | O=C(OC)C1=C(Cl)C(C#N)=C(F)C=C1Cl | [1] |
Physicochemical Properties and Their Significance in Research and Development
The physicochemical properties of a compound are critical determinants of its suitability for various applications, particularly in drug discovery and development. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility.
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice.[4][5][6] A sharp melting point range is typically indicative of a high degree of purity, while a broad melting range suggests the presence of impurities.[5]
Solubility
Solubility, the ability of a compound to dissolve in a solvent, is a critical parameter in drug development.[7][8] Aqueous solubility is particularly important as it affects a drug's absorption and bioavailability. Solubility in organic solvents is relevant for purification, formulation, and various analytical techniques.[7] The principle of "like dissolves like" is a guiding concept in predicting solubility.[7]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment.[9][10] This property is a key factor in a compound's ability to cross biological membranes and is a crucial parameter in predicting its pharmacokinetic and pharmacodynamic behavior.[10] According to Lipinski's "Rule of 5," a LogP value of less than 5 is generally considered favorable for oral drug candidates.[9]
Experimental Protocols for Characterization
The following section outlines the standard experimental procedures for determining the key physicochemical properties of a novel compound like Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate.
Workflow for Physicochemical Characterization
Caption: A generalized workflow for the physicochemical characterization of a novel compound.
Melting Point Determination: Capillary Method
This method is a widely used and straightforward technique for determining the melting point of a solid compound.[4][5]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a viewing lens.[11]
-
Heating: The sample is heated at a controlled rate.[4] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2°C per minute) starting from about 20°C below the approximate melting point.[11]
-
Observation: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded. This range represents the melting point of the compound.[5][11]
Solubility Determination: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7][10]
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, or various organic solvents) in a sealed container.[7]
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.[7]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[7][8] A calibration curve is generated using standard solutions of the compound to ensure accurate quantification.[7]
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[7]
LogP Determination: Shake-Flask Method
The shake-flask method is also a reliable technique for experimentally determining the LogP of a compound.[9][10]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are combined in a sealed container.
-
Compound Addition: A known amount of the compound is dissolved in one of the phases.
-
Partitioning: The mixture is agitated for a period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[9]
Table 2: Predicted Physicochemical Properties (Illustrative)
| Property | Predicted Value/Range | Rationale |
| Melting Point (°C) | 100 - 150 | The rigid aromatic structure and polar functional groups suggest a crystalline solid with a relatively high melting point. |
| Aqueous Solubility | Low | The presence of multiple halogen atoms and a non-polar benzene ring likely results in poor water solubility. |
| LogP | 2 - 4 | The combination of hydrophobic (aromatic ring, halogens) and a somewhat polar (ester, cyano) character suggests a moderately lipophilic compound. |
Conclusion
The systematic characterization of the physical and chemical properties of novel compounds like Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is a cornerstone of chemical and pharmaceutical research. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable data on key parameters such as melting point, solubility, and lipophilicity. This information is indispensable for guiding further research, including formulation development, biological screening, and computational modeling.
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